molecular formula C18H19ClN2O2S B5141264 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5141264
M. Wt: 362.9 g/mol
InChI Key: SJCDIQUTQBFSMS-UHFFFAOYSA-N
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Description

4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTB is a thioamide derivative of 4-butoxybenzamide and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has been extensively researched for its potential therapeutic applications. It has been shown to have a wide range of activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has also been studied for its ability to inhibit the activity of certain ion channels, such as TRPV4 and TRPA1, which are involved in various physiological processes.

Mechanism of Action

4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide exerts its effects through the inhibition of ion channels, particularly TRPV4 and TRPA1. These ion channels are involved in various physiological processes, including pain sensation, inflammation, and cellular signaling. By inhibiting these channels, 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has also been shown to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide has relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide research. One potential area of research is the development of 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications. Finally, 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide could be studied in combination with other drugs to determine if it has synergistic effects or can enhance the efficacy of other treatments.
Conclusion
In conclusion, 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit ion channels and modulate various physiological processes makes it an attractive candidate for further study. While there are limitations to its use in lab experiments, 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide research has the potential to lead to the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-butoxybenzoyl chloride with 4-chloroaniline in the presence of potassium carbonate and carbon disulfide. The resulting product is then purified through recrystallization to obtain 4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide in high purity.

properties

IUPAC Name

4-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-2-3-12-23-16-10-4-13(5-11-16)17(22)21-18(24)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCDIQUTQBFSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide

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